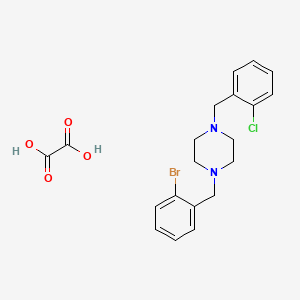
1-(2-bromobenzyl)-4-(2-chlorobenzyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromobenzyl)-4-(2-chlorobenzyl)piperazine oxalate, commonly known as BBP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. BBP belongs to the family of piperazine derivatives and has been found to exhibit various pharmacological activities.
Wissenschaftliche Forschungsanwendungen
BBP has been studied extensively for its potential therapeutic applications. It has been found to exhibit antimicrobial, antiviral, antitumor, and antidepressant activities. BBP has also been shown to inhibit the activity of certain enzymes, which makes it a potential candidate for the treatment of metabolic disorders.
Wirkmechanismus
The exact mechanism of action of BBP is not fully understood. However, it has been proposed that BBP may act by inhibiting the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase. BBP has also been shown to interact with certain neurotransmitter receptors, such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
BBP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, regulate the immune system, and modulate the levels of certain neurotransmitters. BBP has also been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BBP in lab experiments is its high purity and stability. BBP is also relatively easy to synthesize, which makes it an attractive candidate for further research. However, one of the limitations of using BBP in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of BBP.
Zukünftige Richtungen
There are several future directions for the research on BBP. One of the potential applications of BBP is in the treatment of metabolic disorders, such as diabetes and obesity. BBP has also been shown to have potential as an antidepressant and anxiolytic agent. Further studies are needed to determine the efficacy and safety of BBP in these applications. Additionally, the mechanism of action of BBP needs to be further elucidated to fully understand its therapeutic potential.
Synthesemethoden
BBP can be synthesized through a multi-step process involving the reaction of 2-bromobenzyl chloride with 2-chlorobenzyl piperazine in the presence of a base, followed by the addition of oxalic acid to form the oxalate salt. The synthesis method has been optimized to yield high purity and yield of BBP.
Eigenschaften
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2.C2H2O4/c19-17-7-3-1-5-15(17)13-21-9-11-22(12-10-21)14-16-6-2-4-8-18(16)20;3-1(4)2(5)6/h1-8H,9-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYONCSSYLSLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC3=CC=CC=C3Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furylmethyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5232431.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5232441.png)
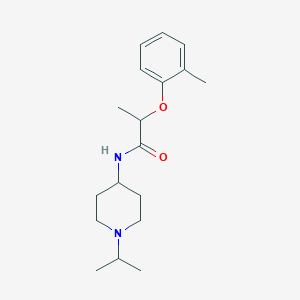

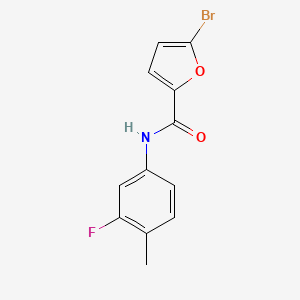
![N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide](/img/structure/B5232459.png)
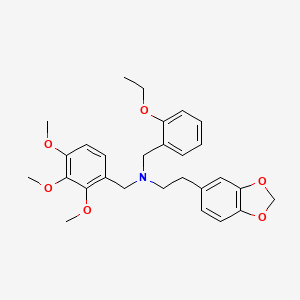
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-1-phenylethanone hydrobromide](/img/structure/B5232502.png)
![4-methyl-3-{[(4'-nitro-4-biphenylyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5232503.png)
![4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5232505.png)
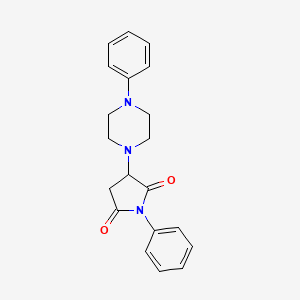
![1-(4-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5232517.png)

![3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide](/img/structure/B5232529.png)